Diheptyl (2S,3S)-2,3-dihydroxybutanedioate
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Overview
Description
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl (2S,3S)-2,3-dihydroxybutanedioate typically involves the esterification of (2S,3S)-2,3-dihydroxybutanedioic acid with heptyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of diheptyl (2S,3S)-2,3-dioxobutanedioate.
Reduction: Formation of diheptyl (2S,3S)-2,3-dihydroxybutanol.
Substitution: Formation of diheptyl (2S,3S)-2,3-dihalobutanedioate.
Scientific Research Applications
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Diheptyl (2S,3S)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Diheptyl (2R,3R)-2,3-dihydroxybutanedioate
- Diheptyl (2S,3R)-2,3-dihydroxybutanedioate
- Diheptyl (2R,3S)-2,3-dihydroxybutanedioate
Uniqueness
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2S,3S) configuration allows for specific interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies .
Properties
CAS No. |
928012-30-0 |
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Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
diheptyl (2S,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-3-5-7-9-11-13-23-17(21)15(19)16(20)18(22)24-14-12-10-8-6-4-2/h15-16,19-20H,3-14H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
DZDZAKZCTAERNH-HOTGVXAUSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)[C@H]([C@@H](C(=O)OCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCOC(=O)C(C(C(=O)OCCCCCCC)O)O |
Origin of Product |
United States |
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